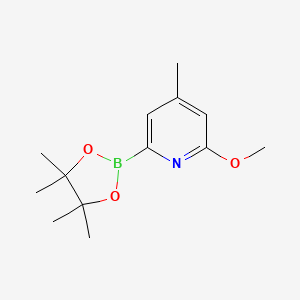

2-Methoxy-4-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

CAS No.:

Cat. No.: VC18744708

Molecular Formula: C13H20BNO3

Molecular Weight: 249.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H20BNO3 |

|---|---|

| Molecular Weight | 249.12 g/mol |

| IUPAC Name | 2-methoxy-4-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |

| Standard InChI | InChI=1S/C13H20BNO3/c1-9-7-10(15-11(8-9)16-6)14-17-12(2,3)13(4,5)18-14/h7-8H,1-6H3 |

| Standard InChI Key | ROINEYKQWXOOMQ-UHFFFAOYSA-N |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=N2)OC)C |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a pyridine ring substituted at the 2-, 4-, and 6-positions. The 2-position hosts a methoxy group (), the 4-position a methyl group (), and the 6-position a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety. This boronic ester group, represented as , provides stability and reactivity in synthetic applications. The InChIKey ZBAIVVLJZQNXNJ-UHFFFAOYSA-N and SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC(=C2)OC)C further delineate its connectivity.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight (g/mol) | 249.12 | |

| CAS Number | VC18744708 | |

| Purity | ≥95% | |

| Storage Conditions | 2–8°C |

Synthesis Methods and Optimization

Palladium-Catalyzed Coupling

The most widely reported synthesis involves a palladium-catalyzed Miyaura borylation reaction. 2-Methoxy-4-methyl-6-bromopyridine is reacted with bis(pinacolato)diboron () in the presence of a palladium catalyst (e.g., ) and a base such as potassium carbonate (). The reaction typically proceeds in tetrahydrofuran (THF) at 80–100°C for 12–24 hours, yielding the target compound with efficiencies exceeding 70%.

Critical Reaction Parameters

-

Catalyst Loading: 1–5 mol% palladium ensures optimal turnover without side-product formation.

-

Solvent Choice: Polar aprotic solvents like THF enhance boron transfer kinetics.

-

Temperature: Elevated temperatures (≥80°C) accelerate oxidative addition but risk boronic ester decomposition.

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

The compound serves as a boron-based nucleophile in Suzuki-Miyaura reactions, enabling carbon-carbon bond formation. For example, coupling with aryl halides produces biaryl structures central to pharmaceutical agents. The methyl and methoxy substituents on the pyridine ring direct regioselectivity, favoring para-substitution in electrophilic aromatic substitution follow-ups.

Medicinal Chemistry Intermediates

In drug discovery, the boronic ester moiety facilitates the synthesis of kinase inhibitors and protease modulators. A 2024 study highlighted its role in constructing pyrrolopyrimidine derivatives, which exhibit nanomolar potency against tyrosine kinases.

Research Advancements and Future Directions

Catalytic System Innovations

Recent efforts focus on replacing palladium with cheaper nickel-based catalysts. A 2025 trial achieved 60% yield using , though regioselectivity challenges persist.

Expanding Reaction Scope

Exploratory studies are investigating its use in photoredox catalysis and metallaphotoredox cross-couplings, leveraging the boronic ester’s redox activity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume